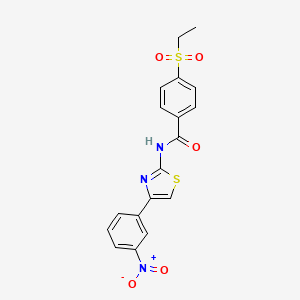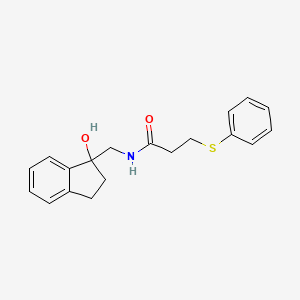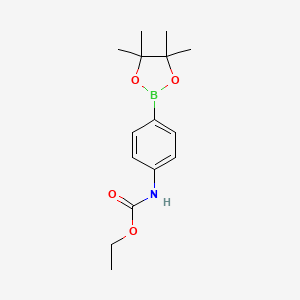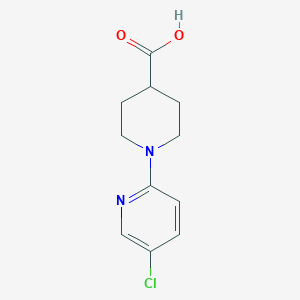![molecular formula C14H10ClF3N2OS B2486508 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide CAS No. 338406-83-0](/img/structure/B2486508.png)
3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide" belongs to a class of chemicals that could be of interest due to their potential for various chemical and pharmacological applications. Its structure suggests it could participate in diverse chemical reactions and have unique physical and chemical properties due to the presence of the trifluoromethyl group, chlorobenzyl moiety, and pyridinecarboxamide core.
Synthesis Analysis
Related compounds have been synthesized through multi-step reactions involving initial formation of core structures followed by functionalization with appropriate groups (Evdokimov et al., 2006). The synthesis often requires careful control of reaction conditions to achieve the desired selectivity and yield.
Scientific Research Applications
Synthesis and Crystal Structure
- A study by Stolarczyk et al. (2018) explored the synthesis of novel 4-thiopyrimidine derivatives starting from a similar compound, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These derivatives showed varied cytotoxic activities against different cancer cell lines, highlighting potential applications in chemotherapeutic research (Stolarczyk et al., 2018).
Material Science Applications
- Shockravi et al. (2009) demonstrated the use of a CF3-containing diamine, similar in structure to the chemical , in the synthesis of novel organic-soluble polyamide-imides. These polymers exhibited outstanding solubility, good thermal stability, and potential applications in material sciences (Shockravi et al., 2009).
Spectroscopic and Molecular Docking Studies
- Alzoman et al. (2015) conducted a spectroscopic investigation of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. The study provided insights into the compound's structure, molecular docking, and potential as a chemotherapeutic agent (Alzoman et al., 2015).
Synthesis of Related Derivatives
- Bradiaková et al. (2009) synthesized derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, indicating the versatility of compounds structurally related to the chemical . Such derivatives could find applications in pharmaceuticals and organic chemistry (Bradiaková et al., 2009).
Novel Chemical Synthesis
- Macé et al. (2009) described the use of trifluoromethyl sulfoxides in synthesizing new pyridine derivatives, hinting at the potential of similar compounds for innovative chemical synthesis applications (Macé et al., 2009).
Antibacterial Activity
- Hu et al. (2006) explored the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases, which showed antibacterial activity. Compounds similar to 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide could be significant in developing new antibacterial agents (Hu et al., 2006).
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-10-3-1-8(2-4-10)7-22-11-5-9(14(16,17)18)6-20-12(11)13(19)21/h1-6H,7H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMDMYRKBNOVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


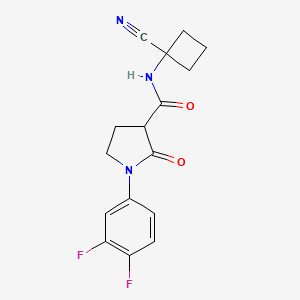
![4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)
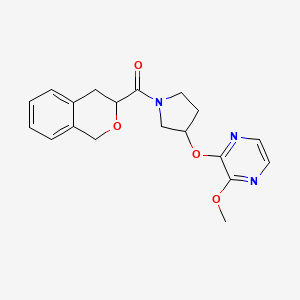
![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)
amino}acetamide](/img/structure/B2486438.png)
